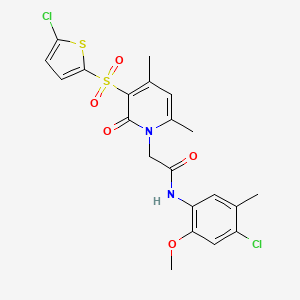
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-((5-chlorothiophen-2-yl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-((5-chlorothiophen-2-yl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C21H20Cl2N2O5S2 and its molecular weight is 515.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enzyme Inhibition and Molecular Docking Studies
Research has explored the synthesis of compounds, including those structurally related to the specified chemical, for their potential in inhibiting specific enzymes such as bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These studies often employ molecular docking to understand the binding interactions between the compounds and target enzymes, indicating potential therapeutic applications in treating conditions associated with enzyme dysfunction (Virk et al., 2018).
Herbicide and Pesticide Analysis
Another avenue of research involves the breakdown and metabolic pathways of herbicides and pesticides, including chloroacetamide analogs. Studies have focused on understanding how these compounds degrade in environmental settings and the implications for agricultural practice and environmental safety. Comparative metabolism studies in human and rat liver microsomes have shed light on species-specific differences in metabolizing chloroacetamide herbicides (Coleman et al., 2000).
Synthetic Methodologies and Chemical Properties
The synthesis and chemical properties of related compounds are also a significant focus. Research into conventional versus microwave-assisted synthesis methods has offered insights into optimizing reaction conditions for yield and time efficiency. Such studies contribute to the broader field of synthetic chemistry by providing methodologies that can be applied to the synthesis of a wide range of compounds, including those with complex structures similar to the specified chemical (Gordeev et al., 1997).
Environmental Degradation and Safety
Understanding the environmental degradation pathways of chloroacetamide herbicides and their analogs has been critical in assessing their impact on ecosystems. Studies in aquatic field mesocosms have been conducted to monitor the levels and breakdown products of these herbicides under various experimental treatments, providing valuable data on their persistence and transformation in water bodies (Graham et al., 1999).
Inhibitory Activities and Therapeutic Potential
Research on compounds structurally related to the specified chemical has also investigated their inhibitory activities against various targets, such as enzymes and receptors. These studies often aim to identify potential therapeutic applications, exploring the efficacy of these compounds in models of diseases or conditions where enzyme inhibition or receptor antagonism may be beneficial (Chandar et al., 2014).
Propriétés
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[3-(5-chlorothiophen-2-yl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O5S2/c1-11-8-15(16(30-4)9-14(11)22)24-18(26)10-25-13(3)7-12(2)20(21(25)27)32(28,29)19-6-5-17(23)31-19/h5-9H,10H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPESWRZSWJJRSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC=C(S3)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


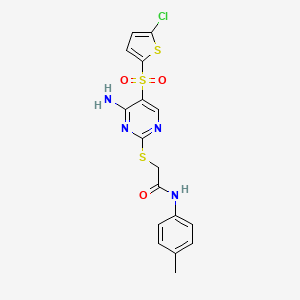


![methyl 6-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2598091.png)


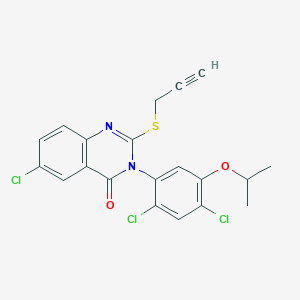
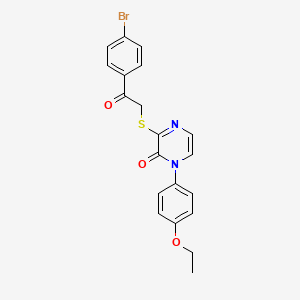
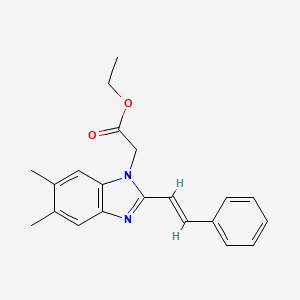
![N-[(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine](/img/structure/B2598104.png)
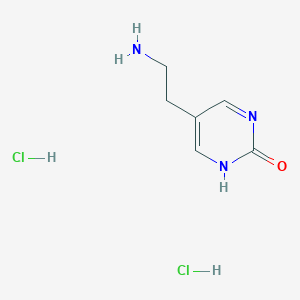
![[3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2598107.png)